

ACP-5862: A Comparative Analysis of Kinase Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **ACP-5862**, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib. The data presented herein is intended to offer an objective overview of its performance against other kinases, supported by experimental data, to aid in drug development and research applications.

ACP-5862 is a potent and selective covalent inhibitor of BTK, exhibiting a kinase selectivity profile that is remarkably similar to its parent compound, acalabrutinib. Both molecules are designed for high-fidelity targeting of BTK, a critical component of the B-cell receptor (BCR) signaling pathway, thereby minimizing off-target activities that could lead to adverse effects.

Kinase Selectivity Profile of ACP-5862

Cross-reactivity studies are crucial for understanding the specificity of a kinase inhibitor and predicting its potential off-target effects. The selectivity of **ACP-5862** has been rigorously evaluated against a broad panel of kinases.

Biochemical Kinase Inhibition Data

In a comprehensive study, the inhibitory activity of **ACP-5862** was assessed against a panel of closely related kinases, including members of the TEC and EGFR families, which share structural similarities with BTK. The results demonstrate a high degree of selectivity for BTK.



For the vast majority of off-target kinases screened, **ACP-5862** displayed inhibitory concentrations (IC50) greater than 100 nM, indicating minimal interaction at therapeutic concentrations.

Below is a summary of the IC50 values for **ACP-5862** and its parent compound, acalabrutinib, against BTK and other select kinases.

Kinase	ACP-5862 IC50 (nM)	Acalabrutinib IC50 (nM)
ВТК	5.0	3.0
ITK	>100	>100
TEC	>100	>100
TXK	>100	>100
BMX	>100	>100
EGFR	>100	>100
ERBB2	>100	>100
ERBB4	>100	>100
BLK	>100	>100
JAK3	>100	>100

Data sourced from in vitro biochemical assays.

The data clearly indicates that **ACP-5862** maintains a highly selective profile, comparable to that of acalabrutinib, with a potent inhibitory effect on its primary target, BTK, and significantly weaker interactions with other kinases.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-reactivity studies of **ACP-5862**.

KINOMEscan™ Kinase Inhibition Assay



The kinase selectivity of **ACP-5862** was profiled using the KINOMEscan[™] platform (DiscoverX), a competitive binding assay.

Principle: The assay measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The
amount of kinase bound to the immobilized ligand is quantified using quantitative PCR
(qPCR) of the DNA tag.

Procedure:

- Kinases are fused to a proprietary DNA tag.
- The test compound (ACP-5862) is incubated with the DNA-tagged kinase and a ligandimmobilized solid support.
- The mixture is allowed to reach equilibrium.
- The solid support is washed to remove unbound components.
- The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
- The results are reported as percent of control (DMSO), where a lower value indicates stronger inhibition.

LanthaScreen™ Eu Kinase Binding Assay

The IC50 values for **ACP-5862** against specific kinases were determined using the LanthaScreen™ Eu Kinase Binding Assay.

 Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures the binding of a fluorescently labeled kinase inhibitor (tracer) to a europium-labeled anti-tag antibody-bound kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.

Procedure:

 A solution of the kinase, europium-labeled anti-tag antibody, and the test compound (ACP-5862) at various concentrations is prepared in a microplate.

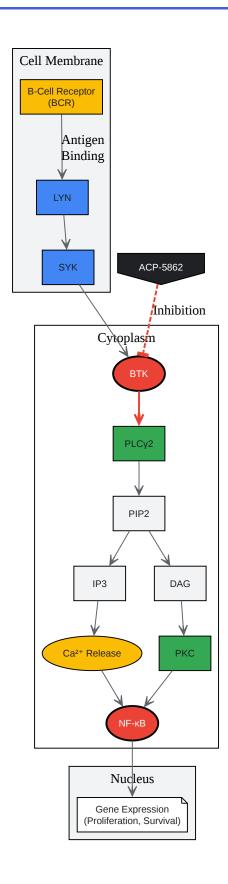


- An Alexa Fluor[™] 647-labeled kinase inhibitor tracer is added to initiate the binding competition.
- The plate is incubated at room temperature to allow the binding to reach equilibrium.
- The TR-FRET signal is measured on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
- The ratio of the emission signals (665/615) is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic model.

Visualizing the BTK Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.

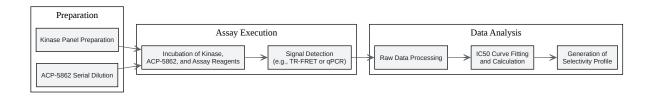




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Caption: Simplified B-Cell Receptor (BCR) signaling pathway illustrating the central role of BTK and its inhibition by **ACP-5862**.



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Caption: Generalized experimental workflow for determining the kinase selectivity profile of ACP-5862.

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